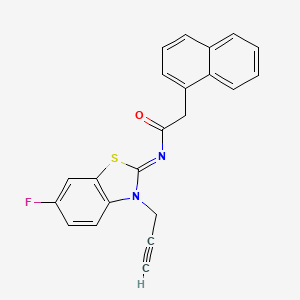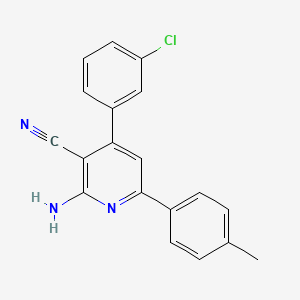
2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile" is a pyridine derivative that is part of a broader class of compounds with potential applications in various fields, including corrosion inhibition and pharmaceuticals. These compounds are characterized by a pyridine ring substituted with various functional groups that can influence their chemical behavior and physical properties .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multicomponent reactions, which are efficient methods for constructing complex molecules from simpler starting materials. For instance, one-pot multicomponent condensation reactions have been used to synthesize 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives with high yields and a broad substrate of functional groups . Additionally, environmentally friendly synthesis methods, such as ultrasound-promoted one-pot reactions, have been reported for the synthesis of pyridine derivatives with potential anticancer activity .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is typically confirmed using spectroscopic techniques such as NMR and MS, as well as X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific substituents on the pyridine ring.
Chemical Reactions Analysis
Pyridine derivatives exhibit a range of chemical reactivities depending on their substitution pattern. For example, reactions with benzene-sulfonyl chloride can yield sulfonyl derivatives, as demonstrated by X-ray analysis . The chemical behavior of these compounds can also be explored through reactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . Furthermore, reactions with heterocumulenes can result in the formation of dithieno-pyrimido-pyrimidinones or thiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the corrosion inhibition efficiency of synthesized pyridine derivatives was found to increase with the concentration of the derivatives, indicating their potential use as corrosion inhibitors . Additionally, the biological activity of these compounds, including their anticancer properties, has been investigated, suggesting their relevance in pharmaceutical research .
Applications De Recherche Scientifique
Synthesis and Characterization
2-Amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is involved in the synthesis of various biologically active compounds. For instance, it has been used in the preparation of new biologically active pyrrolo[2,3-b]pyridine scaffolds, exhibiting significant yields and offering potential in biological applications (Sroor, 2019).
Chemical Reactions and Derivatives
This compound has been a key reactant in the formation of different heterocyclic compounds. One study demonstrated its reaction with phenyl isothiocyanate, resulting in substituted dithieno-[2′,3′:4, 3][2′,3′:8, 9]pyrimido[3, 4-a]pyrimid-7-thiones, indicating its versatility in chemical transformations (Gewald, Jeschke, & Gruner, 1991).
Structural Analysis
The compound has been part of studies focusing on crystal structure determination. For example, its derivatives have been synthesized and analyzed using X-ray crystallography to understand their molecular and crystal structures, providing valuable insights into the properties of these compounds (Moustafa & Girgis, 2007).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal properties of derivatives of this compound. Notably, novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, synthesized from this compound, have shown promising antifungal activity, indicating potential in medical and pharmaceutical research (Ibrahim et al., 2008).
Corrosion Inhibition
Research has also been conducted on the corrosion inhibition properties of pyridine derivatives of this compound. These studies have investigated their effectiveness in preventing corrosion in metals, contributing to advancements in materials science and engineering (Ansari, Quraishi, & Singh, 2015).
Optical and Junction Characteristics
Furthermore, the compound has been included in studies examining the optical and junction characteristics of pyridine derivatives. These investigations provide insights into the thermal, structural, and optical properties of these compounds, with implications for their use in electronics and photonics (Zedan, El-Taweel, & El-Menyawy, 2020).
Propriétés
IUPAC Name |
2-amino-4-(3-chlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-12-5-7-13(8-6-12)18-10-16(17(11-21)19(22)23-18)14-3-2-4-15(20)9-14/h2-10H,1H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYTMSOHCZVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

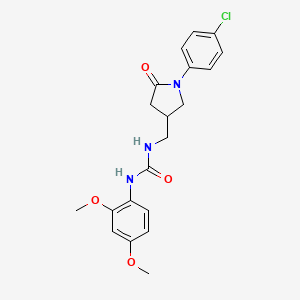
![1,3,5-trimethyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3004621.png)
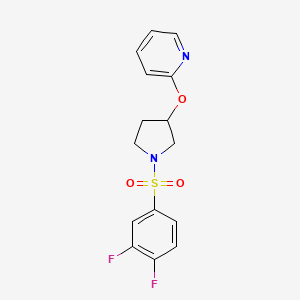
![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)
![2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
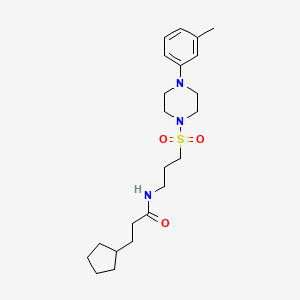
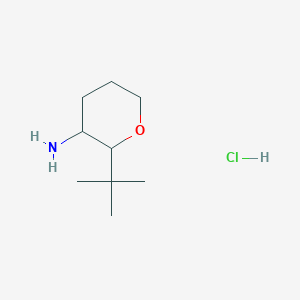
![2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3004633.png)
![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)
